Conopressin G

概要

説明

Synthesis Analysis

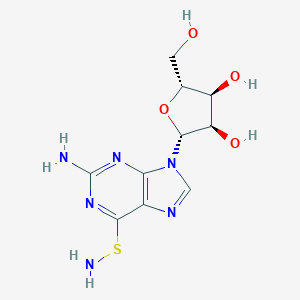

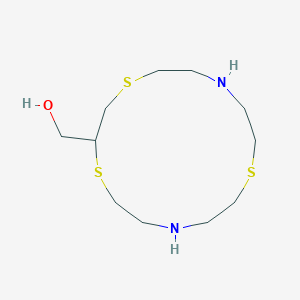

Lys-conopressin-G, an analogue of cono-G, and Arg-conopressin-S, an analogue of cono-S, are characterized by an amidated C-ter tail and two basic amino acids: one Arg in position 4 and a Arg or Lys in position 8, outside of the cyclic structure . In a study, the synthesis, pharmacological characterization, and structure of two new conopressin-related peptides identified in Conus miliaris transcriptome were reported .Molecular Structure Analysis

Lys-conopressin-G and Arg-conopressin-S are characterized by an amidated C-ter tail and two basic amino acids: one Arg in position 4 and a Arg or Lys in position 8, outside of the cyclic structure . The NMR structures of amidated conopressins-M1, -M2, and -G have been reported .Chemical Reactions Analysis

The mechanism of disulfide bond cleavage in gaseous peptide and protein ions initiated by a covalently-attached regiospecific acetyl radical has been investigated . Highly selective S–S bond cleavages with some minor C–S bond cleavages are observed by a single step of collisional activation .Physical And Chemical Properties Analysis

The chemical synthesis of cannabisin G, one of the dimeric forms of N-trans-feruloyltyramine in hempseed, was easily achieved by using a highly regioselective coupling reaction with an overall yield equal to 45% .科学的研究の応用

Pharmacological and Structural Characterization

Conopressin G has been used in the pharmacological and structural characterization of novel conopressins from Conus miliaris . The study provided novel structure-activity relationship information that may help in the design of more selective ligands .

Modulation of Respiratory Pumping

Conopressin G increases the bursting activity in command neurons mediating respiratory pumping in Aplysia Californica . It is suggested that conopressin G or a conopressin-like peptide mediates the effects of food arousal and/or nociceptive stimulation on spontaneous gill movement (SGM) activity by directly activating the R25/L25 network .

Counteracting Homosynaptic Depression

Conopressin G has been found to counteract homosynaptic depression produced by stimulating the sensory neuron . This suggests a potential role for Conopressin G in modulating synaptic plasticity .

Modulation of Siphon Sensory Neurons

Conopressin G has been used to study the modulation of Aplysia Californica’s siphon sensory neurons . The research found that Conopressin G could increase the frequency of spontaneous gill movements (SGMs), suggesting a potential role in respiratory regulation .

Interaction with Avoidance Action Patterns

Conopressin G has been associated with several avoidance action patterns in Aplysia Californica, including inking, gill withdrawal, and siphon withdrawal . This suggests a potential role for Conopressin G in mediating defensive behaviors .

Role in Food Satiation

There is evidence suggesting that a conopressin-like peptide in the Aplysia Californica nervous system mediates the effects of food arousal and/or nociceptive stimulation on SGM activity . This suggests a potential role for Conopressin G in mediating feeding behaviors .

作用機序

Target of Action

Conopressin G, a molluscan vasopressin-like peptide, primarily targets the command neurons mediating respiratory pumping in Aplysia Californica . These neurons, known as the R25 and L25 cells, are situated at the roots of the branchial and siphon nerves . They possess endogenous pacemaker activity and make extensive reciprocal electrical and excitatory chemical connections among themselves .

Mode of Action

Conopressin G interacts with its targets by increasing the burst frequency in the R25/L25 cells . This effect is direct and not mediated via other neurons (e.g., R20 and R15) that are known to modulate the activity of this network .

Biochemical Pathways

The primary biochemical pathway affected by Conopressin G is the spontaneous gill movements (SGMs) in Aplysia Californica . SGMs are a prime component of Aplysia’s respiratory cycle . The frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Conopressin G increases the frequency of SGMs up to fourfold .

Pharmacokinetics

It is known that the effects of conopressin g persist for at least 25 minutes following washout . This suggests that the compound has a relatively long duration of action.

Result of Action

The primary result of Conopressin G’s action is the increased frequency of SGMs . This effect is thought to play a role in the mediation of the behavioral state associated with food satiation . Additionally, Conopressin G suppresses the gill withdrawal reflex behavior patterns .

Action Environment

The action of Conopressin G can be influenced by environmental factors. For example, the frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Furthermore, long-lasting changes in SGM frequency occur in response to sudden changes in illumination and food presentation .

Safety and Hazards

特性

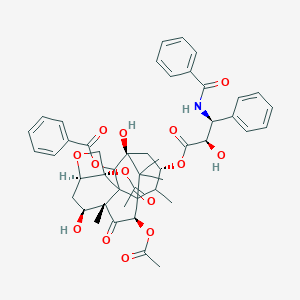

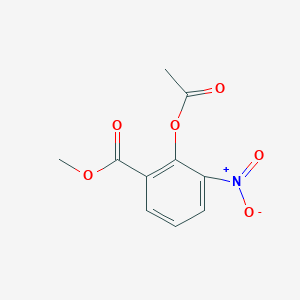

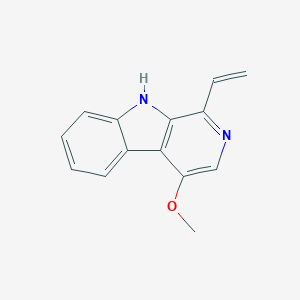

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKBWHGCQCOZPM-YHDADAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71N15O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Conopressin G | |

CAS RN |

111317-91-0 | |

| Record name | Conopressin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 111317-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main behavioral effects of Conopressin G in Aplysia californica?

A1: Conopressin G has been shown to significantly impact gill behaviors in Aplysia californica. Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity of gill motor neurons. [] Furthermore, Conopressin G increases the frequency of spontaneous gill movements and the activity of interneuron II, which is correlated with these movements. [] These effects bear a strong resemblance to the behavioral changes observed during the food-aroused state in Aplysia. []

Q2: How does Conopressin G interact with neurons at the cellular level?

A2: Conopressin G interacts with Aplysia californica sensory neurons in a complex manner. While its behavioral effects suggest a suppression of gill withdrawal, its action on central sensory neurons and their synapses with motor neurons tells a different story. Conopressin G actually facilitates synaptic transmission at this synapse and counteracts low-frequency homosynaptic depression. [] Moreover, it enhances frequency-dependent spike broadening, lowers spike threshold, and reduces accommodation. []

Q3: What is the molecular mechanism underlying Conopressin G's effects on neurons?

A3: Conopressin G appears to exert its effects on sensory neurons by suppressing a voltage-dependent outward K+ current. [] This particular current is also inhibited by Co2+ and Ba2+ but shows resistance to tetraethylammonium and 4-aminopyridine. [] Interestingly, Conopressin G's effects on sensory neurons are dependent on the presence of extracellular calcium (Ca2+). The effects are absent when Ca2+ is removed from the saline solution, replaced with a low-Ca2+, high-Mg2+ saline, or when other methods known to impair synaptic transmission are employed. [] These findings suggest that Conopressin G's influence is mediated through a polysynaptic pathway that acts upon the sensory neurons. []

Q4: Beyond Aplysia, has Conopressin G been identified in other organisms?

A4: Yes, Conopressin G, originally discovered in cone snail venom, has also been found in the ganglia of the sea hare Aplysia kurodai. [] This suggests a broader role for this peptide beyond its presence in venomous organisms.

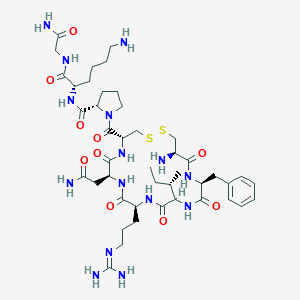

Q5: What is known about the structure of Conopressin G?

A5: Conopressin G is a peptide, specifically a nonapeptide, meaning it is composed of nine amino acids. [] It is structurally similar to vasopressin, a hormone found in mammals. [] The precise sequence of amino acids and the presence of a disulfide bridge are crucial for its biological activity. [] Researchers have successfully synthesized Conopressin G and various analogs, allowing for a deeper understanding of its structure-activity relationships. [, , ]

Q6: Are there any known post-translational modifications of Conopressin G and what is their significance?

A6: Yes, like many peptides, Conopressin G undergoes crucial post-translational modifications that impact its biological activity. [] Two key modifications are the formation of a disulfide bond between two cysteine residues and C-terminal amidation. [] These modifications are essential for the peptide's interaction with its receptors and subsequent downstream effects. []

Q7: Have receptors for Conopressin G been identified?

A7: Yes, two receptors for Conopressin G, named apVTR1 and apVTR2, have been identified in Aplysia californica. [] These receptors are activated by Conopressin G, leading to the observed physiological responses. [] The identification of these receptors provides a framework for understanding the molecular mechanisms underlying Conopressin G's actions in this organism. []

Q8: How does the structure of Conopressin G influence its activity?

A8: The structure of Conopressin G is intimately linked to its activity. Modifications to the peptide's amino acid sequence, particularly within the disulfide bond region, significantly impact its potency. [] Alanine substitution studies have revealed that even a single amino acid change can diminish the peptide's ability to activate its receptors. [] This highlights the importance of specific amino acid residues in Conopressin G's ability to bind to and activate its target receptors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。